2-吗啉基-5-硝基苯甲醛

描述

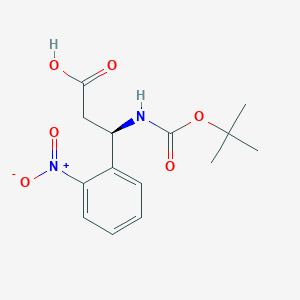

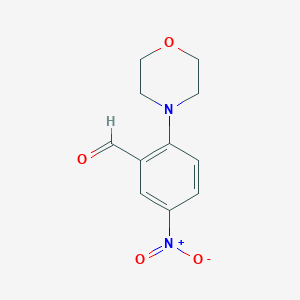

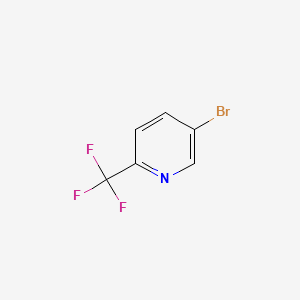

2-Morpholino-5-nitrobenzaldehyde is a chemical compound with the molecular formula C11H12N2O4 . It is also known by several synonyms such as 2-(4-MORPHOLINYL)-5-NITROBENZALDEHYDE, 2-(Morpholin-4-yl)-5-nitrobenzaldehyde, and 2-morpholino-5-nitrobenzenecarbaldehyde .

Synthesis Analysis

The synthesis of 2-Morpholino-5-nitrobenzaldehyde involves two synthesis methods . One of the methods involves the reaction with potassium carbonate in N,N-dimethyl-formamide at 90 degrees Celsius for 4 hours . Another method involves the synthesis of 2-Morpholino-5-nitrobenzaldehyde from Morpholine and 2-Chloro-5-nitrobenzaldehyde .Molecular Structure Analysis

2-Morpholino-5-nitrobenzaldehyde has a molecular weight of 236.22 . It crystallizes in the monoclinic space group P 21 /n with a=8.419(2)Å, b=7.437(1)Å, c=17.758(1)Å, β=96.888(1)°, Z=4 and dc=1.421 g.cm 3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Morpholino-5-nitrobenzaldehyde include a melting point of 45-48°C, a boiling point of 162 °C (Press: 12.0 Torr), and a predicted density of 1.163±0.06 g/cm3 .科学研究应用

Morpholino Nucleic Acids

- Scientific Field : Synthetic Nucleic Acids Research

- Application Summary : Morpholino nucleic acids are used in the field of synthetic nucleic acids with novel backbone structures, known as xenobiotic nucleic acids (XNAs). They are important in medicine, particularly for the development of XNA antisense oligonucleotides and aptamers .

- Methods of Application : A program called Ducque is used to build duplexes of nucleic acid analogs with customizable chemistry. The tool uses quantum mechanics (QM) to generate QM-based force field parameters for molecular dynamics simulations within standard packages such as AMBER .

- Results or Outcomes : The tool was used to accurately reproduce a selection of experimental structures for nucleic acid duplexes with ribose-based as well as non-ribose-based nucleosides. It was also used to build duplexes of morpholino nucleic acids bound to complementary RNA sequences .

Molybdenum Complexes Derived from 2-Hydroxy-5-nitrobenzaldehyde

- Scientific Field : Materials Science

- Application Summary : Molybdenum complexes coordinated with an aroyl hydrazone-type ligand, which was generated through the condensation of 2-hydroxy-5-nitrobenzaldehyde with benzhydrazide, are used as potential oxidation catalysts and semiconductors .

- Methods of Application : The synthesis yielded two types of mononuclear complexes, specifically [MoO2(L)(MeOH)] and [MoO2(L)(H2O)], as well as a bipyridine-bridged dinuclear complex, [(MoO2(L))2(4,4’-bpy)]. These entities were characterized using a suite of analytical techniques, including attenuated total reflectance infrared spectroscopy (IR-ATR), elemental analysis (EA), thermogravimetric analysis (TGA), and single-crystal X-ray diffraction (SCXRD) .

- Results or Outcomes : The water-coordinated mononuclear complex, [MoO2(L)(H2O)], demonstrated superior electrical and catalytic properties. A correlation between the electrical properties, structural features, and the catalytic efficiency of the complexes was established .

Diagnostic Applications of Morpholinos

- Scientific Field : Biomedical Diagnostics

- Application Summary : Morpholinos are used in diagnostic applications due to their unique properties including backbone charge neutrality, a weak impact of ionic strength on their hybridization behavior, and their resistance to enzymatic degradation .

- Methods of Application : Morpholinos are used in various diagnostic techniques such as Biosensor technique, Microarray, FISH (Fluorescence In Situ Hybridization), Electrochemical Detection, Voltammetry, Reversed-phase HPLC (High Performance Liquid Chromatography), Passivation, and Electrolytic Etching .

- Results or Outcomes : The use of Morpholinos in these techniques has improved the accuracy and efficiency of biomedical diagnostics .

2-Nitrobenzaldehyde as a Photoremovable Protecting Group

- Scientific Field : Organic Chemistry

- Application Summary : 2-Nitrobenzaldehyde has been shown to be a useful photoremovable protecting group for various compounds .

- Methods of Application : In organic synthesis, protecting groups are usually used to temporarily mask a functional group from reacting. 2-Nitrobenzaldehyde can be used as a protecting group that can be removed by exposure to light .

- Results or Outcomes : The use of 2-Nitrobenzaldehyde as a photoremovable protecting group has expanded the toolkit of synthetic chemists, allowing for more complex synthetic routes .

Molybdenum Complexes as Oxidation Catalysts

- Scientific Field : Materials Science

- Application Summary : Molybdenum complexes coordinated with an aroyl hydrazone-type ligand, which was generated through the condensation of 2-hydroxy-5-nitrobenzaldehyde with benzhydrazide, are used as potential oxidation catalysts .

- Methods of Application : The synthesis yielded two types of mononuclear complexes, specifically [MoO2(L)(MeOH)] and [MoO2(L)(H2O)], as well as a bipyridine-bridged dinuclear complex, [(MoO2(L))2(4,4’-bpy)]. These entities were characterized using a suite of analytical techniques .

- Results or Outcomes : The water-coordinated mononuclear complex, [MoO2(L)(H2O)], demonstrated superior electrical and catalytic properties .

2-Nitrobenzaldehyde as a Starting Material for Other Compounds

- Scientific Field : Organic Chemistry

- Application Summary : Given its two relatively reactive groups, 2-nitrobenzaldehyde is a potential starting material for other compounds .

- Methods of Application : Substituted 2-nitrobenzaldehydes can be used to yield other important compounds based on indigo, such as indigo carmine .

- Results or Outcomes : 2-Nitrobenzaldehyde has expanded the toolkit of synthetic chemists, allowing for more complex synthetic routes .

安全和危害

属性

IUPAC Name |

2-morpholin-4-yl-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c14-8-9-7-10(13(15)16)1-2-11(9)12-3-5-17-6-4-12/h1-2,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGDWIWUQDHQLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383471 | |

| Record name | 2-morpholino-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Morpholino-5-nitrobenzaldehyde | |

CAS RN |

30742-62-2 | |

| Record name | 2-morpholino-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1273630.png)

![Ethyl 2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B1273637.png)